molecular formula C22H21N3O4 B10821041 N-[(1R)-2,3-dihydro-1H-inden-1-yl]-5-[4-(dimethylcarbamoyl)-3-hydroxyphenyl]-1,2-oxazole-3-carboxamide

N-[(1R)-2,3-dihydro-1H-inden-1-yl]-5-[4-(dimethylcarbamoyl)-3-hydroxyphenyl]-1,2-oxazole-3-carboxamide

Cat. No. B10821041
M. Wt: 391.4 g/mol
InChI Key: IXWUILRSNIQHDM-QGZVFWFLSA-N
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Description

PFI-6 is a novel chemical probe developed through a collaboration between Pfizer and the Structural Genomics Consortium. It is a potent inhibitor of the proteins MLLT1 and MLLT3, which are part of the YEATS domain family. These proteins are involved in the regulation of gene expression and have been implicated in various cancers, including acute myeloid leukemia .

Preparation Methods

PFI-6 is synthesized through a series of chemical reactions involving the formation of an isoxazole ring and the attachment of various functional groups. The synthetic route typically involves the following steps:

  • Formation of the isoxazole ring.
  • Attachment of the dimethylcarbamoyl group.
  • Introduction of the hydroxyphenyl group.
  • Final coupling with the indanyl group.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

PFI-6 undergoes several types of chemical reactions, including:

    Oxidation: PFI-6 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole ring.

    Substitution: PFI-6 can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PFI-6 has a wide range of scientific research applications, including:

Mechanism of Action

PFI-6 exerts its effects by binding to the YEATS domain of MLLT1 and MLLT3. This binding disrupts the protein-protein interactions involving these domains, thereby inhibiting their function. The molecular targets of PFI-6 are the acetyl-lysine histone marks recognized by the YEATS domain. By inhibiting these interactions, PFI-6 can modulate gene expression and potentially inhibit the growth of cancer cells .

Comparison with Similar Compounds

PFI-6 is unique compared to other similar compounds due to its specific chemotype and high selectivity for MLLT1 and MLLT3. Similar compounds include:

PFI-6 stands out due to its potent activity and selectivity, making it a valuable tool in studying the YEATS domain proteins and their role in cancer.

properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-[(1R)-2,3-dihydro-1H-inden-1-yl]-5-[4-(dimethylcarbamoyl)-3-hydroxyphenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H21N3O4/c1-25(2)22(28)16-9-7-14(11-19(16)26)20-12-18(24-29-20)21(27)23-17-10-8-13-5-3-4-6-15(13)17/h3-7,9,11-12,17,26H,8,10H2,1-2H3,(H,23,27)/t17-/m1/s1

InChI Key

IXWUILRSNIQHDM-QGZVFWFLSA-N

Isomeric SMILES

CN(C)C(=O)C1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N[C@@H]3CCC4=CC=CC=C34)O

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3CCC4=CC=CC=C34)O

Origin of Product

United States

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